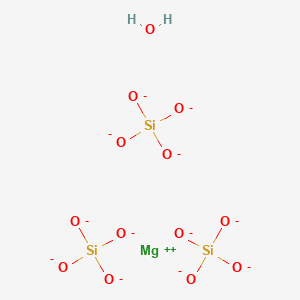
Magnesium;trisilicate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium trisilicate hydrate is an inorganic compound composed of magnesium oxide and silicon dioxide with varying proportions of water. It is commonly used as an antacid in the treatment of peptic ulcers due to its acid-neutralizing properties . The compound is also utilized in various industrial applications, including as a food additive to absorb fatty acids and extract impurities formed during frying .
Preparation Methods
Magnesium trisilicate hydrate can be synthesized through several methods. One common approach involves the reaction of magnesium oxide or magnesium hydroxide with amorphous, reactive silica in the presence of water . The acid-leaching method is also employed to extract and separate high-purity magnesium hydroxide and amorphous silica from natural silicate minerals such as serpentine, peridotite, zeolite, and montmorillonite . These intermediate products are then used to prepare magnesium silicate hydrate, with the curing process at temperatures of 50°C and 80°C influencing the properties of the final product .
Chemical Reactions Analysis
Magnesium trisilicate hydrate undergoes various chemical reactions, including neutralization, precipitation, and adsorption. In the presence of gastric acid, it reacts to form gelatinous silicon dioxide, which coats the gastrointestinal mucosa and protects ulcerated surfaces . The compound also exhibits adsorption behavior, particularly towards organic dyes like methylene blue, where surface charge plays a key role in the adsorption performance . Common reagents used in these reactions include hydrochloric acid and methylene blue, with the major products being silicon dioxide and adsorbed organic compounds .
Scientific Research Applications
Magnesium trisilicate hydrate has a wide range of scientific research applications. In chemistry, it is used as a high-performance adsorption material for the removal of organic dye pollution . In biology and medicine, it serves as an antacid for the treatment of peptic ulcers and other gastrointestinal conditions . The compound is also utilized in the industrial sector as a food additive to absorb fatty acids and extract impurities during frying . Additionally, it is employed in the preparation of low-carbon cementitious materials, providing a sustainable alternative to traditional cement .
Mechanism of Action
The mechanism of action of magnesium trisilicate hydrate involves its reaction with gastric acid to form gelatinous silicon dioxide, which coats and protects ulcerated mucosal surfaces . This protective layer helps to neutralize stomach acid and promote healing. The hydrated silicon dioxide formed in the stomach passes into the intestinal tract, where it can be partly absorbed . The compound’s adsorption properties are attributed to its surface charge, which enhances its ability to adsorb organic compounds like methylene blue .
Comparison with Similar Compounds
Magnesium trisilicate hydrate is similar to other magnesium silicate compounds, such as magnesium silicate hydrate and magnesium silicate . it is unique in its specific composition and properties, particularly its acid-neutralizing and adsorption capabilities . Other similar compounds include talc (magnesium silicate) and magnesium oxide, which have different applications and properties . Magnesium trisilicate hydrate stands out due to its effectiveness as an antacid and its use in various industrial and research applications .
Properties
Molecular Formula |
H2MgO13Si3-10 |
|---|---|
Molecular Weight |
318.57 g/mol |
IUPAC Name |
magnesium;trisilicate;hydrate |
InChI |
InChI=1S/Mg.3O4Si.H2O/c;3*1-5(2,3)4;/h;;;;1H2/q+2;3*-4; |
InChI Key |
QYMRGIBGPRCTOH-UHFFFAOYSA-N |
Canonical SMILES |
O.[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


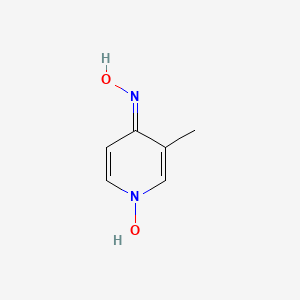
![bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene](/img/structure/B13737277.png)
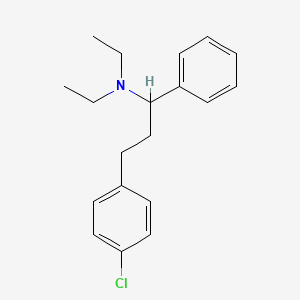
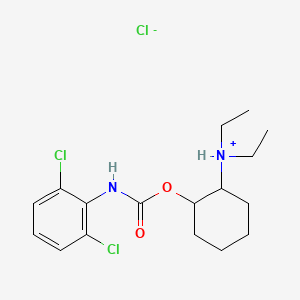
![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate](/img/structure/B13737302.png)

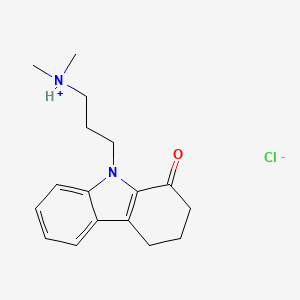
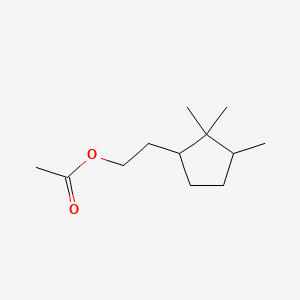
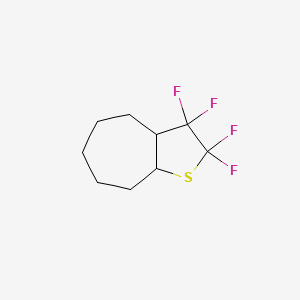
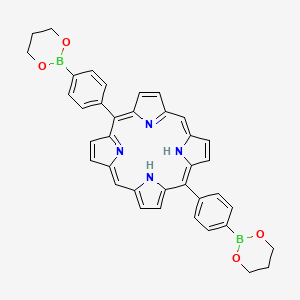
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B13737330.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13737334.png)


